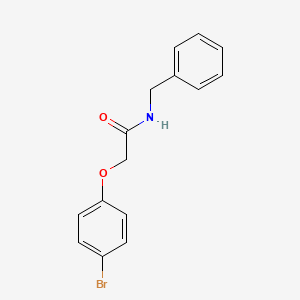

![molecular formula C14H20N4O2S2 B5536712 N-[(3S*,4R*)-4-propyl-1-thieno[3,2-d]pyrimidin-4-yl-3-pyrrolidinyl]methanesulfonamide](/img/structure/B5536712.png)

N-[(3S*,4R*)-4-propyl-1-thieno[3,2-d]pyrimidin-4-yl-3-pyrrolidinyl]methanesulfonamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Synthesis Analysis

The synthesis of methanesulfonamide derivatives, including those related to the compound , involves complex chemical reactions. For instance, methanesulfonamide pyrimidine-substituted compounds have been synthesized and evaluated for their biological activity, showcasing the process of creating such molecules (Watanabe et al., 1997). Another example includes the copper-catalyzed coupling of thieno[3,2-d]pyrimidin-4-one methane sulphonamide with aryl iodides to prepare potential COX-2 selective inhibitors (Perdicaro et al., 2008).

Molecular Structure Analysis

The molecular and supramolecular structures of related sulfonamide derivatives provide insights into the arrangement and conformation of molecules. A study by Jacobs et al. (2013) described the molecular structures of N-[2-(pyridin-2-yl)ethyl] derivatives of methanesulfonamide, highlighting the impact of molecular conformation on hydrogen bonding and stacking interactions (Jacobs, Chan, & O'Connor, 2013).

Chemical Reactions and Properties

The reactivity and properties of sulfonamide derivatives, including N-[(3S*,4R*)-4-propyl-1-thieno[3,2-d]pyrimidin-4-yl-3-pyrrolidinyl]methanesulfonamide, are influenced by their chemical structure. For example, the rearrangement of certain sulfonamides under specific conditions can lead to the formation of new compounds with unique structures and properties (Králová et al., 2019).

Physical Properties Analysis

Studies on related compounds, such as the crystal structure analysis of N-3-Pyridinyl-methanesulfonamide, shed light on the physical properties like crystal packing, hydrogen bonding, and the overall stability of these molecules (Dodoff, Varga, & Kovala-Demertzi, 2004).

Chemical Properties Analysis

The chemical properties of sulfonamide derivatives, such as their acidity, basicity, and reactivity towards various chemical reagents, are crucial for understanding their behavior in chemical reactions. Research on nicotinium methane sulfonate (NMS), for example, has highlighted its role as a bio-renewable catalyst for the synthesis of specific pyridines, demonstrating the versatile chemical properties of sulfonamide derivatives (Tamaddon & Azadi, 2018).

Scientific Research Applications

Synthesis and Biological Activity

A novel series of methanesulfonamide pyrimidine- and N-methanesulfonyl pyrrole-substituted compounds were synthesized and evaluated for their ability to inhibit HMG-CoA reductase, an enzyme critical in cholesterol biosynthesis. One compound demonstrated potency significantly higher than lovastatin, a known cholesterol-lowering agent, highlighting its potential for further development in therapeutic applications related to cholesterol management (Watanabe et al., 1997).

Chemical Reactions and Catalysis

The copper-catalyzed coupling reaction of thieno[3,2-d]pyrimidin-4-one methane sulphonamide with aryl iodides was explored, producing derivatives planned as sulfur bioisosteres of selective COX-2 inhibitor drugs. This research presents an innovative approach to synthesizing potential therapeutic agents with anti-inflammatory properties (Perdicaro et al., 2008).

Antitumor and Antibacterial Applications

A series of thiophene and N-substituted thieno[3,2-d] pyrimidine derivatives were synthesized, showing potent antitumor and antibacterial activities. Some compounds outperformed the standard drug doxorubicin in inhibiting human tumor cell lines, suggesting their potential as novel anticancer agents (Hafez et al., 2017).

properties

IUPAC Name |

N-[(3S,4R)-4-propyl-1-thieno[3,2-d]pyrimidin-4-ylpyrrolidin-3-yl]methanesulfonamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H20N4O2S2/c1-3-4-10-7-18(8-12(10)17-22(2,19)20)14-13-11(5-6-21-13)15-9-16-14/h5-6,9-10,12,17H,3-4,7-8H2,1-2H3/t10-,12-/m1/s1 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VXXQXLFIJDOHBD-ZYHUDNBSSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCC1CN(CC1NS(=O)(=O)C)C2=NC=NC3=C2SC=C3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCC[C@@H]1CN(C[C@H]1NS(=O)(=O)C)C2=NC=NC3=C2SC=C3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H20N4O2S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

340.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-[(3S*,4R*)-4-propyl-1-thieno[3,2-d]pyrimidin-4-yl-3-pyrrolidinyl]methanesulfonamide | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-ethyl-N-[3-(1H-imidazol-1-yl)propyl][1]benzofuro[3,2-d]pyrimidin-4-amine hydrochloride](/img/structure/B5536643.png)

![tert-butyl 3-benzyl-2-oxo-1,2,3,4,6,7-hexahydro-5H-imidazo[4,5-c]pyridine-5-carboxylate](/img/structure/B5536646.png)

![2-(4-phenyl-1-piperidinyl)-N-(4,5,6,7-tetrahydropyrazolo[1,5-a]pyrazin-2-ylmethyl)acetamide dihydrochloride](/img/structure/B5536658.png)

![8-[(2-oxo-2,3-dihydro-1H-imidazol-4-yl)carbonyl]-2-(2-phenylethyl)-2,8-diazaspiro[5.5]undecan-3-one](/img/structure/B5536668.png)

![5-hydroxy-6-{[(3R*,4S*)-4-hydroxy-3,4-dimethylpiperidin-1-yl]carbonyl}-2-(4-methylphenyl)pyridazin-3(2H)-one](/img/structure/B5536682.png)

![3-methyl-2-{[1-methyl-2-(4-morpholinyl)-2-oxoethyl]thio}-4(3H)-quinazolinone](/img/structure/B5536690.png)

![4-{5-[(4H-1,2,4-triazol-4-ylimino)methyl]-2-furyl}benzoic acid](/img/structure/B5536697.png)

![2-(4-{[4-(tetrahydrofuran-2-ylmethyl)piperazin-1-yl]carbonyl}-1H-1,2,3-triazol-1-yl)ethanamine](/img/structure/B5536701.png)

![4-[(dimethylamino)sulfonyl]-N-1,3-thiazol-2-yl-2-thiophenecarboxamide](/img/structure/B5536719.png)

![2-methoxy-N-phenyl-5-{[(4-pyridinylmethyl)amino]sulfonyl}benzamide](/img/structure/B5536732.png)